molecular formula C9H16N4O B1470709 2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol CAS No. 1520633-06-0

2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol

Cat. No.: B1470709
CAS No.: 1520633-06-0
M. Wt: 196.25 g/mol
InChI Key: IRLLOXFBMXWVDS-UHFFFAOYSA-N
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Description

2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Properties

IUPAC Name

2-[ethyl-[6-(methylamino)pyrimidin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-3-13(4-5-14)9-6-8(10-2)11-7-12-9/h6-7,14H,3-5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLLOXFBMXWVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=NC(=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloropyrimidine with ethylamine to form 6-ethylaminopyrimidine. This intermediate is then reacted with methylamine to introduce the methylamino group at the 6-position of the pyrimidine ring. Finally, the resulting compound is reacted with ethanolamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol serves as a versatile building block for more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution .

Biology

The compound is under investigation for its potential antimicrobial and anticancer properties . Research indicates that similar pyrimidine derivatives exhibit significant activity against various cancer cell lines, suggesting that this compound may also possess similar effects .

Medicine

Ongoing studies are exploring the therapeutic potential of this compound in treating diseases such as cancer and infections. Its mechanism of action often involves the inhibition of enzymes related to cell proliferation, which is crucial in cancer therapy .

Industry

In industrial applications, this compound is explored for developing new materials and as an intermediate in pharmaceutical production. Its unique structure may lead to innovative applications in drug formulation and material science .

Anticancer Properties

Research has shown that compounds similar to this compound can inhibit tumor growth effectively. For instance:

  • Studies have demonstrated that pyrimidine derivatives can inhibit the growth of lung, colorectal, and breast cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Efficacy

Pyrimidine derivatives have also been evaluated for their antibacterial and antifungal activities. The presence of the methylamino group enhances the interaction with biological targets, potentially increasing efficacy against pathogens .

Case Studies and Research Findings

Several studies highlight the promising applications of this compound:

Study FocusFindings
Antitumor ActivitySignificant antiproliferative effects against multiple cancer types were observed, with some derivatives showing low micromolar IC50 values .
Antimicrobial ActivityEvaluation of related compounds indicated promising results against both bacterial and fungal strains .

Mechanism of Action

The mechanism of action of 2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethyl(6-amino)pyrimidin-4-yl)amino)ethan-1-ol
  • 2-(Ethyl(6-(dimethylamino)pyrimidin-4-yl)amino)ethan-1-ol
  • 2-(Ethyl(6-(ethylamino)pyrimidin-4-yl)amino)ethan-1-ol

Uniqueness

2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol is unique due to the presence of both ethyl and methylamino groups on the pyrimidine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol is a pyrimidine derivative with promising biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article provides an overview of its biological activities, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound is characterized by the presence of an ethyl group and a methylamino group on a pyrimidine ring, which influences its biological properties.
  • Molecular Formula : C11H20N4O2
  • CAS Number : 1520633-06-0

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. The mechanism often involves the inhibition of specific enzymes related to cell proliferation. For instance:

  • Inhibition of Tumor Growth : Studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. A notable study highlighted that compounds with similar structures demonstrated IC50 values in the low micromolar range against these cell lines .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

  • Bacterial Inhibition : Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, the Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0195

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
  • Receptor Modulation : It can potentially modulate receptor activity involved in cellular signaling pathways.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of 6-chloropyrimidine with ethylamine forms an intermediate.
  • Methylation : The introduction of the methylamino group is achieved through reaction with methylamine.
  • Final Product Formation : Ethanolamine is reacted to yield the final product.

Chemical Reactions

The compound can undergo various chemical reactions including:

  • Oxidation : Can produce hydroxylated derivatives.
  • Reduction : May yield amine derivatives.

These reactions are essential for modifying the compound to enhance its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study investigated a series of pyrimidine derivatives, revealing significant antiproliferative effects against multiple cancer types .
  • Antimicrobial Efficacy : Another study evaluated various alkaloids, finding promising antibacterial and antifungal activities among pyrimidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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